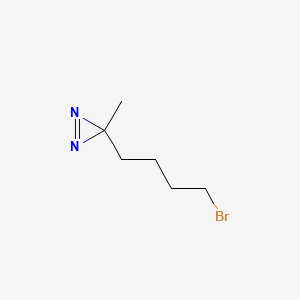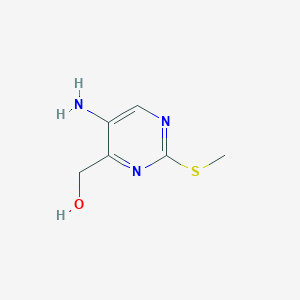
(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol is a chemical compound with the molecular formula C6H9N3OS. It is known for its role as an intermediate in the synthesis of various biologically active molecules, including thiamine (vitamin B1). This compound is characterized by its off-white to pale yellow crystalline appearance and has a melting point of approximately 126-127°C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-(methylthio)pyrimidin-4-yl)methanol typically involves the reaction of 2-methylthio-4,6-dichloropyrimidine with ammonia, followed by reduction with sodium borohydride. The reaction conditions include:
Temperature: Ambient to slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Crystallization and recrystallization techniques to ensure high purity.
Safety Measures: Proper handling of chemicals and waste management to minimize environmental impact.
化学反応の分析
Types of Reactions
(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the conversion of the amino group to other functional groups.
Substitution: The amino and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Various derivatives depending on the reducing agent used.
Substitution Products: Substituted pyrimidines with different functional groups.
科学的研究の応用
(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Plays a role in the synthesis of thiamine, which is essential for cellular metabolism.
Medicine: Investigated for its potential use in cancer treatment as an inhibitor of Akt kinase.
Industry: Used in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (5-Amino-2-(methylthio)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in the synthesis of thiamine and other biologically active molecules.
Pathways Involved: Inhibition of Akt kinase, which plays a role in cell proliferation and survival.
類似化合物との比較
Similar Compounds
- (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol
- 4-Amino-5-(aminomethyl)-2-methylpyrimidine
- 4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol
Uniqueness
(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol is unique due to its specific structure and functional groups, which make it a valuable intermediate in the synthesis of thiamine and other biologically active compounds. Its ability to inhibit Akt kinase also sets it apart from similar compounds, making it a potential candidate for cancer treatment research .
特性
分子式 |
C6H9N3OS |
|---|---|
分子量 |
171.22 g/mol |
IUPAC名 |
(5-amino-2-methylsulfanylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C6H9N3OS/c1-11-6-8-2-4(7)5(3-10)9-6/h2,10H,3,7H2,1H3 |
InChIキー |
BDZYXRSIKWWIBV-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=C(C(=N1)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(furan-2-yl)ethyl]cyclohexanamine](/img/structure/B13656568.png)

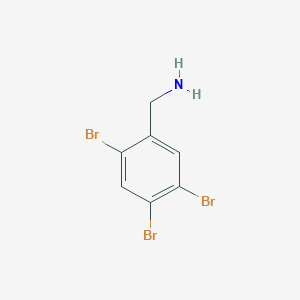
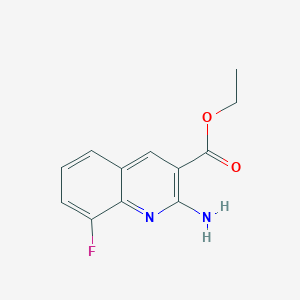
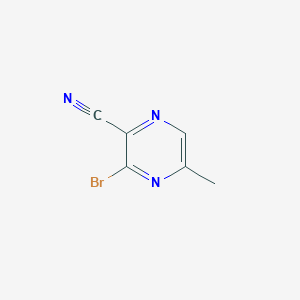
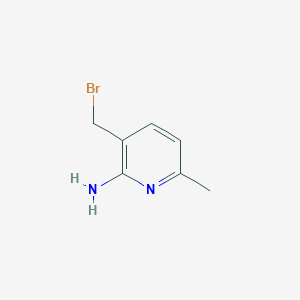
![6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13656603.png)
![2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide](/img/structure/B13656609.png)
![N4,N4,N4',N4'-Tetrakis(4-iodophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13656612.png)




